6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine 6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18670552
InChI: InChI=1S/C6H4BrIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)
SMILES:
Molecular Formula: C6H4BrIN4
Molecular Weight: 338.93 g/mol

6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine

CAS No.:

Cat. No.: VC18670552

Molecular Formula: C6H4BrIN4

Molecular Weight: 338.93 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine -

Specification

Molecular Formula C6H4BrIN4
Molecular Weight 338.93 g/mol
IUPAC Name 6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C6H4BrIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)
Standard InChI Key OCNHRXAWAIIKGH-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C=C(N=C(C2=N1)N)Br)I

Introduction

Structural Characteristics and Molecular Configuration

Bicyclic Core and Substituent Effects

The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. Bromine and iodine atoms at positions 6 and 3 introduce steric bulk and electron-withdrawing effects, which influence reactivity and binding interactions with biological targets . The amine group at position 8 enhances solubility and provides a site for further functionalization.

Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₄BrIN₄
Molecular Weight (g/mol)322.93
Density (g/cm³)2.6 ± 0.1
Exact Mass321.86
Topological Polar Surface Area30.19 Ų

The compound’s Canonical SMILES is C1=C(N2C=C(N=CC2=N1)Br)N, reflecting its bicyclic structure and substituent positions.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

Synthesis typically begins with halogenated pyrazine precursors. A common route involves:

  • Bromination and Iodination: Introducing bromine and iodine via electrophilic substitution or metal-catalyzed cross-coupling reactions .

  • Cyclization: Formation of the imidazole ring using reagents like chloroacetaldehyde under basic conditions .

  • Amination: Introducing the amine group via nucleophilic substitution or catalytic amination.

Example Synthesis from 2-Amino-5-bromopyrazine

  • Halogenation:

    • React 2-amino-5-bromopyrazine with iodine monochloride (ICl) in acetic acid to introduce iodine at position 3 .

  • Cyclization:

    • Treat with chloroacetaldehyde in ethanol at 50°C for 24 hours to form the imidazo[1,2-a]pyrazine core .

  • Amination:

    • Use ammonia or ammonium hydroxide under high pressure to introduce the amine group at position 8.

Yield Optimization: Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For instance, using sodium bicarbonate as a base improves cyclization efficiency by 15–20% compared to sodium hydroxide .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting PointNot reported
Boiling PointNot reported
Solubility in WaterLow (hydrophobic core)Estimated
Solubility in DMSOHigh (>50 mg/mL)Experimental

The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability in drug design.

Applications in Drug Discovery

Lead Optimization Strategies

  • Halogen Substitution: Replacing bromine with chlorine reduces molecular weight by 45 Da while maintaining potency .

  • Amine Functionalization: Converting the amine to a urea or sulfonamide group improves metabolic stability.

Case Study: Analogues in Clinical Trials

  • EVT-14098463: A derivative with a propane-1,3-diamine side chain shows 3-fold higher bioavailability in rodent models.

  • VC17599357: An iodo-free analogue retains 80% kinase inhibitory activity but exhibits reduced hepatotoxicity.

Future Directions and Challenges

Synthetic Chemistry Innovations

  • Flow Chemistry: Continuous flow systems could reduce reaction times from 24 hours to <2 hours for cyclization steps .

  • Biocatalysis: Enzymatic halogenation methods may improve regioselectivity and reduce waste.

Translational Barriers

  • Toxicity Profiles: Iodine’s high atomic weight may contribute to off-target effects in vivo, necessitating structural refinements .

  • Solubility Limitations: Prodrug strategies or nanoparticle formulations could enhance aqueous solubility for intravenous delivery.

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